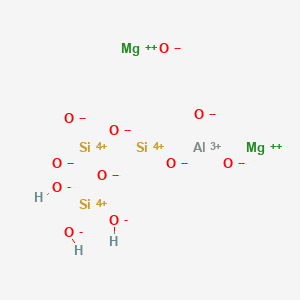
Gelusil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gelusil is a widely used over-the-counter antacid and anti-gas medication. It is a combination of aluminum hydroxide, magnesium hydroxide, and simethicone. This compound is primarily used to treat symptoms of heartburn, acid indigestion, upset stomach, and bloating caused by gas . The aluminum and magnesium hydroxides work to neutralize stomach acid, while simethicone helps to break up gas bubbles in the gut .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum Hydroxide: Aluminum hydroxide is typically produced by the Bayer process, which involves dissolving bauxite ore in sodium hydroxide at high temperatures and pressures. The resulting sodium aluminate solution is then cooled and seeded with aluminum hydroxide crystals to precipitate aluminum hydroxide.
Magnesium Hydroxide: Magnesium hydroxide can be synthesized by reacting magnesium salts (such as magnesium chloride) with sodium hydroxide. The reaction is carried out in an aqueous solution, resulting in the precipitation of magnesium hydroxide.
Simethicone: Simethicone is a mixture of polydimethylsiloxane and hydrated silica. It is produced by hydrolyzing dimethyldichlorosilane in the presence of water, followed by polymerization and stabilization with silica.
Industrial Production Methods
The industrial production of Gelusil involves the combination of aluminum hydroxide, magnesium hydroxide, and simethicone in specific proportions. The ingredients are mixed and processed into various forms, such as chewable tablets, liquid suspensions, and capsules .
Chemical Reactions Analysis
Types of Reactions
- Neutralization: The primary reaction that Gelusil undergoes is the neutralization of stomach acid (hydrochloric acid). The reactions are as follows
- Aluminum hydroxide:
Al(OH)3+3HCl→AlCl3+3H2O
- Magnesium hydroxide:
Mg(OH)2+2HCl→MgCl2+2H2O
Gas Dispersion: Simethicone works by reducing the surface tension of gas bubbles, allowing them to coalesce and be expelled more easily.
Common Reagents and Conditions
Hydrochloric Acid: The primary reagent that reacts with the active ingredients in this compound.
Aqueous Solution: The reactions typically occur in the aqueous environment of the stomach.
Major Products Formed
Aluminum Chloride: Formed from the reaction of aluminum hydroxide with hydrochloric acid.
Magnesium Chloride: Formed from the reaction of magnesium hydroxide with hydrochloric acid.
Water: A byproduct of the neutralization reactions.
Scientific Research Applications
Gelusil has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in studies related to acid-base chemistry and the neutralization of acids.
Biology: It is used to study the effects of antacids on gastric acid and the gastrointestinal tract.
Medicine: This compound is widely used in clinical studies to evaluate its efficacy in treating symptoms of heartburn, acid indigestion, and bloating
Mechanism of Action
The mechanism of action of Gelusil involves the following:
Comparison with Similar Compounds
Gelusil can be compared with other antacids and anti-gas medications:
Simethicone: Similar to this compound, simethicone is used to relieve gas and bloating.
Gaviscon: Contains aluminum hydroxide and magnesium trisilicate, which also neutralize stomach acid.
Pepto-Bismol: Contains bismuth subsalicylate, which has different mechanisms of action, including antimicrobial properties and coating the stomach lining.
Conclusion
This compound is a versatile and effective medication for treating heartburn, acid indigestion, and gas. Its combination of aluminum hydroxide, magnesium hydroxide, and simethicone provides comprehensive relief from these symptoms. The compound’s unique properties and mechanisms of action make it a valuable tool in both clinical and industrial applications.
Properties
CAS No. |
8077-28-9 |
|---|---|
Molecular Formula |
AlH3Mg2O11Si3 |
Molecular Weight |
338.86 g/mol |
IUPAC Name |
aluminum;dimagnesium;oxygen(2-);silicon(4+);trihydroxide |
InChI |
InChI=1S/Al.2Mg.3H2O.8O.3Si/h;;;3*1H2;;;;;;;;;;;/q+3;2*+2;;;;8*-2;3*+4/p-3 |
InChI Key |
BKLKIJWIAKOKOV-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |
Canonical SMILES |
[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |
Synonyms |
Gelusil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















